molecular formula C12H10INO2 B13679959 Ethyl 5-iodoisoquinoline-3-carboxylate CAS No. 1092351-99-9

Ethyl 5-iodoisoquinoline-3-carboxylate

Cat. No.: B13679959
CAS No.: 1092351-99-9
M. Wt: 327.12 g/mol
InChI Key: YCCAPMWTNNYUDB-UHFFFAOYSA-N
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Description

Ethyl 5-iodoisoquinoline-3-carboxylate is a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its molecular structure incorporates two key functional handles: an iodine atom at the 5-position and an ester group at the 3-position. This allows for sequential and selective derivatization using cross-coupling reactions (e.g., Suzuki, Negishi) and ester hydrolysis or transformation, making it a versatile precursor for constructing complex chemical libraries. The isoquinoline core is a privileged scaffold in drug discovery, found in numerous compounds with diverse biological activities . Researchers utilize this and related dihydroisoquinoline derivatives to develop new substances for investigating antitumor, antiviral, and anti-inflammatory pathways . The iodine substituent specifically enhances its utility in creating molecular hybrids and probes targeted at enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease research . Key Research Applications: • Synthetic intermediate for pharmaceutical development and structure-activity relationship (SAR) studies. • Building block for the synthesis of complex alkaloids and heterocyclic compounds . • Precursor in the exploration of new compounds with potential bioactivity, including antiviral and anticancer agents . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1092351-99-9

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 5-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3

InChI Key

YCCAPMWTNNYUDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of the isoquinoline-3-carboxylate core, often via cyclization or domino reactions.
  • Selective iodination at the 5-position on the isoquinoline ring.

Synthesis of Ethyl Isoquinoline-3-carboxylate Core

Several efficient synthetic routes exist for preparing ethyl isoquinoline-3-carboxylate, the precursor to the iodinated compound.

  • One-Pot Domino Reactions Using Phthalaldehydes and Aminoesters : A practical approach involves the domino reaction of phthalaldehydes with ethyl glycinate or diethyl aminomalonate in the presence of sodium ethoxide and magnesium sulfate in dry ethanol. This method provides good yields (70–80%) of ethyl isoquinoline-3-carboxylate after 4 hours at room temperature under nitrogen atmosphere. The reaction proceeds through intermediate species that cyclize to form the isoquinoline ring system in a single step, streamlining the synthesis.

  • Pomeranz-Fritsch Cyclization : This classical method uses aromatic aldehydes and aminoacetals under acidic conditions to form isoquinoline rings. It is widely used industrially and can be adapted to introduce the carboxylate functionality.

Selective Iodination at the 5-Position

The iodination of the isoquinoline ring to produce 5-iodo derivatives is a critical step requiring regioselectivity and high yield.

  • Direct Iodination Using Sodium Iodide and Sodium Nitrite : A notable method involves using 5-aminoisoquinoline as a substrate, which is treated with sodium nitrite and potassium iodide under acidic conditions (NaNO2/KI/H2SO4) to achieve selective iodination at the 5-position. The reaction is conducted under stirring for 1 hour, followed by extraction with dichloromethane, drying, and recrystallization to isolate the 5-iodoisoquinoline compound.

  • Use of Iodinating Reagents with Catalysts : Another approach employs iodinating agents such as 7,11-diiodotripiperidine in the presence of catalysts like trifluoromethanesulfonic acid (TfOH) to facilitate the iodination reaction, enhancing regioselectivity and yield.

  • Post-Iodination Purification : Excess iodinating agent is removed by addition of sodium thiosulfate (Na2S2O3), typically about 0.5 equivalents relative to the isoquinoline compound, followed by extraction and column chromatography using petroleum ether and ethyl acetate (10:1 v/v) as eluents to purify the product. Yields up to 88% by weight have been reported.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
Ethyl isoquinoline-3-carboxylate synthesis (domino) Phthalaldehyde + ethyl glycinate, EtONa, MgSO4, dry EtOH, N2 atmosphere 4 h 70–80 One-pot reaction, room temp
Iodination of 5-aminoisoquinoline NaNO2/KI/H2SO4, stirring, dichloromethane extraction 1 h 88 (wt%) Sodium thiosulfate quench, column chromatography purification
Alternative iodination 7,11-diiodotripiperidine, TfOH catalyst Variable High Catalyzed iodination for regioselectivity

Analysis of Preparation Methods

Advantages and Challenges

  • The domino one-pot synthesis of ethyl isoquinoline-3-carboxylate offers operational simplicity, mild conditions, and good yields, making it attractive for laboratory-scale and potentially industrial applications.

  • Selective iodination using NaNO2/KI is well-established and provides high regioselectivity for the 5-position, critical for the target compound. The use of sodium thiosulfate to remove excess iodine ensures product purity.

  • Catalytic iodination methods provide an alternative to stoichiometric halogen sources, potentially reducing waste and improving sustainability.

Reaction Mechanisms

  • The domino reaction mechanism involves sequential condensation and cyclization steps forming the isoquinoline ring system via intermediate imines and enamine species.

  • The iodination mechanism proceeds via diazotization of the 5-amino group to form a diazonium salt intermediate, which is then displaced by iodide ion to install the iodine atom at the 5-position.

Additional Considerations and Industrial Relevance

  • Industrial production may incorporate metal catalysts (e.g., palladium or copper) to facilitate cyclization and cross-coupling reactions, enhancing scalability and efficiency.

  • The iodinated isoquinoline ester serves as a versatile intermediate for further functionalization, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions to diversify the substitution pattern on the isoquinoline core.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the ester group.

    Oxidation Reactions: The isoquinoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Substitution: Products include azido or cyano derivatives of isoquinoline.

    Reduction: Products include deiodinated isoquinoline or reduced ester derivatives.

    Oxidation: Products include isoquinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 5-iodoisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-iodoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the ester group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 5-iodoisoquinoline-3-carboxylate with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
This compound C₁₂H₁₀INO₂ 375.12 5-I, 3-COOEt Potential cross-coupling precursor; iodine enhances leaving-group ability in nucleophilic substitutions .
Ethyl 6-chloroisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 251.67 6-Cl, 3-COOEt Smaller substituent (Cl) reduces steric hindrance; used in synthetic intermediates for drug discovery .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ 312.12 8-Br, 4-OH, 3-COOEt Bromine offers moderate reactivity in aryl halide reactions; hydroxyl group enables hydrogen bonding .
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate C₇H₉NO₄ 171.15 Isoxazole core, 5-CH₂OH Polar hydroxymethyl group increases solubility; used in bioorthogonal chemistry .

Key Insights:

Halogen Effects: Iodine (in the target compound) provides superior leaving-group capability compared to chlorine or bromine, making it advantageous in metal-catalyzed coupling reactions. However, its larger atomic radius may introduce steric challenges in densely functionalized systems . Bromine (e.g., in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) balances reactivity and stability, often preferred in iterative synthesis workflows .

Functional Group Diversity :

  • Hydroxyl or hydroxymethyl groups (as in and ) enhance solubility and enable further derivatization (e.g., esterification or glycosylation). In contrast, the iodine substituent prioritizes electrophilic reactivity .

Crystallographic Utility :

  • Heavy atoms like iodine improve X-ray diffraction contrast, facilitating crystal structure determination via programs such as SHELX (). This property is critical for confirming stereochemistry in complex synthetic targets .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 5-iodoisoquinoline-3-carboxylate, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include halogenation (iodination) at the 5-position and esterification at the 3-position. Optimization requires:

  • Temperature control : Maintain 80–100°C during iodination to balance reactivity and side-product formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance iodine incorporation efficiency .
  • Catalyst choice : Employ copper(I) iodide as a catalyst for regioselective iodination .
  • Purity validation : Confirm yields via HPLC and TLC, followed by recrystallization in ethanol/water mixtures .

Basic: Which analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

  • 1H/13C NMR spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm the ester group (δ ~4.3 ppm for -OCH₂CH₃) and iodinated aromatic protons (δ ~7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 344.985) and isotopic patterns consistent with iodine .
  • X-ray crystallography : Resolve crystal structures using SHELX software to validate substituent positions and molecular geometry .

Advanced: How can crystallographic data inform the design of this compound derivatives?

Crystallography reveals intermolecular interactions critical for drug design:

  • SHELX refinement : Use SHELXL for anisotropic displacement parameters to model iodine’s electron density accurately .
  • Hydrogen bonding analysis : Identify potential binding motifs (e.g., ester carbonyl interactions with biological targets) .
  • Torsion angle optimization : Adjust substituents to minimize steric hindrance in derivative synthesis .

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) of halogenated isoquinoline derivatives?

Compare this compound with analogs (e.g., chloro, fluoro substituents):

  • In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., topoisomerase II) .
  • Electron-withdrawing effects : Correlate iodine’s electronegativity with enhanced π-π stacking in receptor binding .

Advanced: How should researchers resolve contradictions in biological activity data for this compound?

Address discrepancies through:

  • Dose-response validation : Repeat assays across multiple concentrations to confirm IC₅₀ values .
  • Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks .
  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Advanced: What strategies mitigate competing side reactions during iodination of the isoquinoline core?

  • Kinetic studies : Monitor reaction progress via inline FTIR to detect intermediate formation .
  • Protecting groups : Temporarily block reactive sites (e.g., 3-ester) with tert-butyldimethylsilyl (TBS) groups .
  • Design of Experiments (DoE) : Optimize iodine stoichiometry and reaction time using response surface methodology .

Advanced: How can the mechanism of action of this compound be elucidated in cancer models?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to DNA gyrase or kinases .
  • Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment .

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